(2E)-2,4,4-trichloro-3-formylbut-2-enoic acid
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Overview
Description
(2E)-2,4,4-trichloro-3-formylbut-2-enoic acid is an organic compound characterized by the presence of three chlorine atoms, a formyl group, and a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,4,4-trichloro-3-formylbut-2-enoic acid can be achieved through several methodsThe reaction conditions typically require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the formylation step may involve reagents like formic acid or formaldehyde under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2,4,4-trichloro-3-formylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2,4,4-trichloro-3-carboxybut-2-enoic acid.
Reduction: 2,4,4-trichloro-3-hydroxybut-2-enoic acid.
Substitution: 2,4,4-trichloro-3-methoxybut-2-enoic acid.
Scientific Research Applications
(2E)-2,4,4-trichloro-3-formylbut-2-enoic acid has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2,4,4-trichloro-3-formylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,4-trichloro-3-hydroxybut-2-enoic acid: Similar structure but with a hydroxyl group instead of a formyl group.
2,4,4-trichloro-3-methoxybut-2-enoic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
The presence of the formyl group allows for specific reactions that are not possible with similar compounds lacking this functional group .
Properties
IUPAC Name |
2,4,4-trichloro-3-formylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQBAWEAGLGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869593 |
Source
|
Record name | (2E)-2,4,4-Trichloro-3-formylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135679-99-1 |
Source
|
Record name | 2,4,4-Trichloro-3-formyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135679-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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